molecular formula C10H12ClNO2 B7575763 2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide

2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide

Cat. No. B7575763
M. Wt: 213.66 g/mol
InChI Key: AESORNRSZUSPNA-UHFFFAOYSA-N
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Description

2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, C9H10ClNO2, and is commonly referred to as CHMA.

Mechanism of Action

The mechanism of action of CHMA is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. Additionally, CHMA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have also demonstrated that CHMA has significant biochemical and physiological effects. For example, CHMA has been found to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. This suggests that CHMA may have potential applications in the treatment of hyperpigmentation disorders.

Advantages and Limitations for Lab Experiments

One advantage of using CHMA in lab experiments is its high potency against cancer cells. However, one limitation is that CHMA is not very soluble in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on CHMA. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of CHMA. Additionally, further studies are needed to fully understand the mechanism of action of CHMA and its potential applications in the treatment of various diseases. Finally, research on the toxicity and safety profile of CHMA is also needed to determine its suitability for use in clinical settings.

Synthesis Methods

The synthesis of CHMA involves the reaction of 3-hydroxybenzaldehyde with N-methylacetamide in the presence of a chlorinating agent. The reaction yields CHMA as a white crystalline solid with a melting point of 156-158°C.

Scientific Research Applications

CHMA has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that CHMA exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-12(10(14)6-11)7-8-3-2-4-9(13)5-8/h2-5,13H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESORNRSZUSPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)O)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide

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